Cas no 66901-41-5 (4-Methylumbelliferyl α-L-Idopyranoside)

4-Methylumbelliferyl α-L-Idopyranoside structure
66901-41-5 structure
Product Name:4-Methylumbelliferyl α-L-Idopyranoside
CAS No:66901-41-5
MF:C16H18O8
MW:338.309325695038
CID:964875
PubChem ID:71307168
Update Time:2025-10-29

4-Methylumbelliferyl α-L-Idopyranoside Chemical and Physical Properties

Names and Identifiers

    • 4-Methylumbelliferyla-L-idopyranoside
    • 4-Methylumbelliferyl α-L-Idopyranoside
    • 4-Methylumbelliferyl
    • 4-methyl-7-{[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-2-one
    • 4-Methyl-7-(((2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one
    • 4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
    • W-203474
    • 66901-41-5
    • 4-Methylumbelliferyl alpha-L-idopyranoside
    • 4-Methylumbelliferyl a-L-idopyranoside
    • SCHEMBL15484273
    • Inchi: 1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13+,14-,15+,16+/m0/s1
    • InChI Key: YUDPTGPSBJVHCN-PJGLDBICSA-N
    • SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@@H]1CO)O)O)O)OC1=CC=C2C(C)=CC(=O)OC2=C1

Computed Properties

  • Exact Mass: 338.10000
  • Monoisotopic Mass: 338.10016753g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 126Ų

Experimental Properties

  • Density: 1.522±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (6.4 g/l) (25 º C),
  • PSA: 129.59000
  • LogP: -0.71990

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4-Methylumbelliferyl α-L-Idopyranoside Production Method

Additional information on 4-Methylumbelliferyl α-L-Idopyranoside

4-Methylumbelliferyl α-L-Idopyranoside (CAS No. 66901-41-5): A Comprehensive Guide

4-Methylumbelliferyl α-L-Idopyranoside (CAS No. 66901-41-5) is a specialized fluorogenic substrate widely used in biochemical and enzymatic research. This compound belongs to the class of glycosides and is particularly valued for its role in studying α-L-idopyranosidase activity. Researchers and pharmaceutical developers frequently seek information on 4-Methylumbelliferyl α-L-Idopyranoside applications, synthesis methods, and its significance in diagnostic assays.

The chemical structure of 4-Methylumbelliferyl α-L-Idopyranoside consists of a 4-methylumbelliferone moiety linked to an α-L-idopyranose sugar unit. This unique configuration makes it an excellent substrate for detecting enzyme activity in various biological samples. Its fluorescence properties upon enzymatic hydrolysis have made it indispensable in high-throughput screening and biomedical research.

One of the most common queries about 4-Methylumbelliferyl α-L-Idopyranoside relates to its purchasing options and purity specifications. Researchers often look for CAS 66901-41-5 suppliers who can provide high-purity compounds for sensitive assays. The compound is typically available as a white to off-white powder, with purity levels exceeding 98% for research-grade applications.

In recent years, the demand for 4-Methylumbelliferyl α-L-Idopyranoside has grown significantly due to advancements in lysosomal storage disorder research. This compound plays a crucial role in studying enzyme replacement therapies and diagnostic methods for genetic metabolic diseases. The increasing focus on personalized medicine and rare disease diagnostics has further highlighted its importance in modern biochemistry.

The stability and storage conditions of 4-Methylumbelliferyl α-L-Idopyranoside are frequent topics of discussion among researchers. Proper storage at -20°C in dry conditions is recommended to maintain its chemical integrity and fluorescence characteristics. Many researchers also inquire about solubility properties, with common solvents including DMSO, methanol, and water under specific conditions.

From a technical perspective, 4-Methylumbelliferyl α-L-Idopyranoside demonstrates excellent enzymatic specificity, making it superior to many alternative substrates for α-L-iduronidase detection. This specificity has led to its adoption in standardized clinical laboratory protocols and newborn screening programs worldwide. The compound's low background fluorescence and high signal-to-noise ratio contribute to its widespread use in sensitive assays.

The synthesis of 4-Methylumbelliferyl α-L-Idopyranoside involves sophisticated glycosylation techniques, with many researchers searching for detailed synthetic protocols. The process typically requires protection-deprotection strategies to achieve the desired stereochemical configuration at the anomeric center. Recent publications have explored more efficient synthetic routes to meet the growing demand for this specialized reagent.

In diagnostic applications, 4-Methylumbelliferyl α-L-Idopyranoside has become particularly valuable for mucopolysaccharidosis type I (Hurler syndrome) detection. The compound's ability to serve as a substrate for α-L-iduronidase allows for accurate measurement of enzyme activity in patient samples. This application has driven significant interest in the compound's clinical utility and diagnostic performance characteristics.

The future research directions for 4-Methylumbelliferyl α-L-Idopyranoside include potential applications in drug discovery platforms and therapeutic monitoring. As the scientific community continues to explore lysosomal enzyme disorders, the demand for high-quality fluorogenic substrates like this compound is expected to grow. Researchers are particularly interested in developing modified derivatives with enhanced properties for specialized applications.

For laboratories working with 4-Methylumbelliferyl α-L-Idopyranoside, proper handling procedures and safety precautions are essential considerations. While the compound is not classified as hazardous under standard laboratory conditions, appropriate personal protective equipment should be used when handling the powder form. Many research institutions provide specific standard operating procedures for working with fluorogenic substrates.

The commercial availability of 4-Methylumbelliferyl α-L-Idopyranoside has improved significantly in recent years, with multiple specialty chemical suppliers offering the compound in various quantities. Researchers often compare price points, shipping conditions, and technical support when selecting suppliers for their projects. The development of custom synthesis services has further expanded access to this important research reagent.

In conclusion, 4-Methylumbelliferyl α-L-Idopyranoside (CAS No. 66901-41-5) represents a critical tool in modern biochemical research, particularly in the fields of enzymology and genetic disease diagnostics. Its unique properties continue to support advancements in our understanding of lysosomal storage disorders and the development of improved diagnostic methods. As research in these areas expands, the importance of high-quality fluorogenic substrates like this compound will only continue to grow.

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